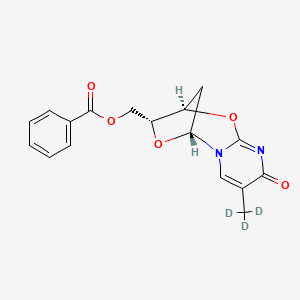

5'-O-Benzoyl-2,3'-anhydrothymidine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H16N2O5 |

|---|---|

Molecular Weight |

331.34 g/mol |

IUPAC Name |

[(1R,9R,10R)-5-oxo-4-(trideuteriomethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl benzoate |

InChI |

InChI=1S/C17H16N2O5/c1-10-8-19-14-7-12(24-17(19)18-15(10)20)13(23-14)9-22-16(21)11-5-3-2-4-6-11/h2-6,8,12-14H,7,9H2,1H3/t12-,13-,14-/m1/s1/i1D3 |

InChI Key |

WUQUVOAMQGVMKB-XJDKBFHOSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CN2[C@H]3C[C@H]([C@H](O3)COC(=O)C4=CC=CC=C4)OC2=NC1=O |

Canonical SMILES |

CC1=CN2C3CC(C(O3)COC(=O)C4=CC=CC=C4)OC2=NC1=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 5'-O-Benzoyl-2,3'-anhydrothymidine-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-O-Benzoyl-2,3'-anhydrothymidine-d3 is a deuterated derivative of a synthetic nucleoside analog. This guide provides a comprehensive overview of its chemical properties, applications, and the biological activities associated with its non-deuterated counterpart. The primary application of this compound is as a precursor in the radiosynthesis of [¹⁸F]FLT (3'-deoxy-3'-[¹⁸F]fluorothymidine), a key radiotracer in positron emission tomography (PET) for imaging cellular proliferation. The non-deuterated form, 5'-O-Benzoyl-2,3'-anhydrothymidine, has demonstrated notable in vitro antiviral activity against Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV), as well as potential immunosuppressive properties. This document consolidates available quantitative data, details relevant experimental protocols, and illustrates associated chemical and biological pathways.

Chemical Properties and Data

This compound is a stable-isotope labeled analog of 5'-O-Benzoyl-2,3'-anhydrothymidine. The deuterium (B1214612) labeling is typically on the methyl group of the thymine (B56734) base.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | (2R,3R,5R)-3-[(Benzoyloxy)methyl]-2,3-dihydro-8-(methyl-d3)-2,5-methano-5H,9H-pyrimido[2,1-b][2][3][4]dioxazepin-9-one | [1] |

| CAS Number | Not explicitly available for d3 variant; 70838-44-7 for non-deuterated form | [4] |

| Molecular Formula | C₁₇H₁₃D₃N₂O₅ | [1] |

| Molecular Weight | ~331.34 g/mol | [1] |

| Appearance | Colorless solid | [3] |

| Purity | ≥95% | [3] |

| Storage | Store at -20°C, protected from light | [5] |

Applications

Precursor for [¹⁸F]FLT Synthesis

The primary and most well-documented application of 5'-O-Benzoyl-2,3'-anhydrothymidine is as a key precursor in the synthesis of the PET imaging agent [¹⁸F]FLT. [¹⁸F]FLT is a thymidine (B127349) analog used to measure cellular proliferation in vivo, which is crucial for oncology research and clinical diagnostics.

The synthesis involves a nucleophilic substitution reaction where the anhydro-ring is opened by the [¹⁸F]fluoride ion. The benzoyl protecting group at the 5'-O position is subsequently removed.

Research Chemical and Analytical Standard

This compound serves as a useful research chemical and an analytical standard for techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1] The known isotopic mass difference allows it to be used as an internal standard for the quantification of the non-deuterated analog.

Biological Activity (of Non-Deuterated Analog)

The biological activities described below are for the non-deuterated compound, 5'-O-Benzoyl-2,3'-anhydrothymidine. The deuterated version is expected to have a similar pharmacological profile, potentially with altered metabolic stability.

Antiviral Activity

5'-O-Benzoyl-2,3'-anhydrothymidine has been shown to inhibit the growth of HIV in vitro with a 50% inhibitory concentration (IC₅₀) of 0.8 μM.[3][4] One proposed mechanism of action is the binding of the compound to the viral envelope protein.[3][4] As a nucleoside analog, it may also act as a reverse transcriptase inhibitor after intracellular phosphorylation, leading to chain termination during viral DNA synthesis.

The compound also exhibits potent antiviral activity against Herpes Simplex Virus type 1 (HSV-1) and Herpes Simplex Virus type 2 (HSV-2).[3][4] For many nucleoside analogs, the mechanism against HSV involves phosphorylation by the viral thymidine kinase, followed by incorporation into the viral DNA by viral DNA polymerase, which ultimately inhibits viral replication.

Immunosuppressive Properties

5'-O-Benzoyl-2,3'-anhydrothymidine has been reported to have immunosuppressive properties.[3][4] The mechanism for thymidine analogs in this context often involves the inhibition of lymphocyte proliferation. By interfering with DNA synthesis, these compounds can arrest the rapid cell division that is characteristic of an immune response.

Experimental Protocols

Automated Radiochemical Synthesis of [¹⁸F]FLT

This protocol is based on the automated synthesis of [¹⁸F]FLT using 5'-O-Benzoyl-2,3'-anhydrothymidine as the precursor.

Materials:

-

5'-O-Benzoyl-2,3'-anhydrothymidine

-

[¹⁸F]Fluoride

-

Tetrabutylammonium (B224687) bicarbonate

-

Water

-

Automated radiochemistry module (e.g., TRACERlab)

-

Sep-Pak® cartridges for purification

Procedure:

-

[¹⁸F]Fluoride Trapping and Elution: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge. It is then eluted into the reactor vessel using a solution of tetrabutylammonium bicarbonate.

-

Azeotropic Drying: The [¹⁸F]fluoride is dried by azeotropic distillation with acetonitrile under vacuum and heating.

-

Nucleophilic Fluorination: A solution of 5'-O-Benzoyl-2,3'-anhydrothymidine in acetonitrile is added to the dried [¹⁸F]fluoride. The reaction mixture is heated to facilitate the nucleophilic substitution, opening the anhydro-ring and incorporating the [¹⁸F]fluorine.

-

Hydrolysis of Protecting Group: After fluorination, a hydrolysis step is performed to remove the 5'-O-benzoyl protecting group. This is typically achieved by adding an acid or base and heating.

-

Purification: The crude product is purified using Solid Phase Extraction (SPE) with a series of cartridges (e.g., alumina, C18) to remove unreacted [¹⁸F]fluoride, the precursor, and byproducts.

-

Formulation: The purified [¹⁸F]FLT is formulated in a physiologically compatible solution for injection.

General Protocol for In Vitro Antiviral Assay (Plaque Reduction Assay for HSV)

This is a generalized protocol that can be adapted to test the anti-HSV activity of 5'-O-Benzoyl-2,3'-anhydrothymidine.

Materials:

-

Vero cells (or other susceptible cell line)

-

Herpes Simplex Virus (HSV-1 or HSV-2)

-

5'-O-Benzoyl-2,3'-anhydrothymidine

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Methylcellulose (B11928114) overlay

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed Vero cells in 24-well plates and incubate until a confluent monolayer is formed.

-

Virus Infection: Infect the cell monolayers with HSV at a specific multiplicity of infection (MOI) for 1-2 hours to allow for viral adsorption.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing methylcellulose and varying concentrations of 5'-O-Benzoyl-2,3'-anhydrothymidine. A no-drug control is also included.

-

Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

-

Staining: Remove the overlay, fix the cells (e.g., with methanol), and stain with crystal violet.

-

Plaque Counting: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% compared to the control is determined as the IC₅₀.

General Protocol for Immunosuppressive Assay (Lymphocyte Proliferation Assay)

This is a generalized protocol to assess the effect of the compound on lymphocyte proliferation, often measured by thymidine incorporation.

Materials:

-

Peripheral blood mononuclear cells (PBMCs)

-

Mitogen (e.g., Phytohaemagglutinin - PHA)

-

5'-O-Benzoyl-2,3'-anhydrothymidine

-

RPMI 1640 medium

-

Fetal bovine serum (FBS)

-

³H-thymidine

-

Cell harvester and scintillation counter

Procedure:

-

Cell Culture: Culture PBMCs in 96-well plates in the presence of a mitogen (to stimulate proliferation) and varying concentrations of 5'-O-Benzoyl-2,3'-anhydrothymidine.

-

Incubation: Incubate the cells for 48-72 hours.

-

Radiolabeling: Add ³H-thymidine to each well and incubate for an additional 18-24 hours. During this time, proliferating cells will incorporate the ³H-thymidine into their DNA.

-

Harvesting: Harvest the cells onto filter mats using a cell harvester.

-

Scintillation Counting: Measure the amount of incorporated ³H-thymidine using a scintillation counter.

-

Data Analysis: The reduction in ³H-thymidine incorporation in the presence of the compound compared to the control indicates its antiproliferative (and thus potentially immunosuppressive) effect.

Pathways and Mechanisms

Role of Deuteration in Pharmacokinetics

The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[2][6] This is known as the kinetic isotope effect. When a C-H bond cleavage is the rate-limiting step in the metabolism of a drug, replacing hydrogen with deuterium can slow down this process.[2][6] This can lead to:

-

Longer plasma half-life

-

Reduced formation of certain metabolites

For this compound, the deuteration on the thymine's methyl group may alter its metabolism by enzymes that target this site.

Caption: Kinetic isotope effect on drug metabolism.

Proposed Antiviral Mechanism of Nucleoside Analogs

The antiviral activity of many nucleoside analogs, including derivatives of thymidine, generally follows a common pathway within the host cell.

Caption: General mechanism of action for antiviral nucleoside analogs.

Conclusion

This compound is a specialized chemical primarily utilized in the production of the PET radiotracer [¹⁸F]FLT. Its non-deuterated counterpart has shown promising, albeit not fully characterized, antiviral and immunosuppressive activities in vitro. The deuterated form offers potential advantages in research and as an analytical standard due to altered metabolic properties conferred by the kinetic isotope effect. Further research is warranted to fully elucidate the mechanisms of action of its biological activities and to explore the specific pharmacokinetic benefits of its deuteration in a therapeutic context. This guide serves as a foundational resource for professionals engaged in drug development, medical imaging, and virological and immunological research.

References

- 1. clearsynth.com [clearsynth.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. 5'-O-Benzoyl-2,3'-anhydrothymidine | CymitQuimica [cymitquimica.com]

- 4. 5'-O-Benzoyl-2,3'-anhydrothymidine | 70838-44-7 | NB03505 [biosynth.com]

- 5. NUCMEDCOR. 5’-O-Benzoyl-2,3’-anhydrothymidine (Custom Volume) [nucmedcor.com]

- 6. researchgate.net [researchgate.net]

Unveiling the Profile of 5'-O-Benzoyl-2,3'-anhydrothymidine-d3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide consolidates the currently available information on 5'-O-Benzoyl-2,3'-anhydrothymidine-d3, a deuterated nucleoside analog. While in-depth mechanistic studies are not extensively available in publicly accessible literature, this document summarizes its known biological activities, proposed mechanisms of action, and available data. The deuterated form, this compound, is primarily utilized as a stable isotope-labeled standard for analytical purposes in research and drug development.[1] Biological data predominantly pertains to the non-deuterated parent compound, 5'-O-Benzoyl-2,3'-anhydrothymidine.

Core Biological Activities

5'-O-Benzoyl-2,3'-anhydrothymidine has been reported to exhibit two primary biological activities:

-

Antiviral Activity: The compound has demonstrated inhibitory effects against the Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus types 1 and 2 (HSV-1 and HSV-2).[1][2]

-

Immunosuppressive Properties: The compound is described as possessing immunosuppressive capabilities, though the specific mechanisms are not well-documented in the available literature.[1][2]

Mechanism of Action: Antiviral Effects

The most specific information regarding the mechanism of action of 5'-O-Benzoyl-2,3'-anhydrothymidine relates to its anti-HIV activity. It is proposed to act as a covalent inhibitor of HIV entry into host cells.[1][2]

Covalent Binding to HIV Envelope Protein

The primary mechanism is described as the covalent binding of the molecule to an isomeric site on the HIV viral envelope protein.[1][2] The viral envelope protein, particularly the gp41 subunit, is a critical component for the fusion of the viral and host cell membranes, a necessary step for viral entry. While the precise binding location and the specific amino acid residues involved are not detailed in the available literature, the concept of covalent inhibition of gp41 is a recognized antiviral strategy. Such inhibitors are designed to permanently bind to their targets, thereby irreversibly blocking their function.

The logical relationship for this proposed mechanism can be visualized as follows:

Quantitative Data

The available quantitative data for the biological activity of 5'-O-Benzoyl-2,3'-anhydrothymidine is limited. The primary reported value is its in vitro inhibitory concentration against HIV.

| Compound | Target | Assay Type | Value | Reference |

| 5'-O-Benzoyl-2,3'-anhydrothymidine | HIV | In vitro growth inhibition | IC50: 0.8 μM | [1][2] |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of 5'-O-Benzoyl-2,3'-anhydrothymidine are not provided in the reviewed literature. The available information mentions that the anti-HIV activity was determined through in vitro growth inhibition assays.

A generalized workflow for such an assay would typically involve the following steps:

Immunosuppressive Mechanism of Action

While 5'-O-Benzoyl-2,3'-anhydrothymidine is reported to have immunosuppressive properties, the specific signaling pathways and molecular targets involved are not detailed in the available scientific literature. Further research is required to elucidate the mechanism behind this activity.

Role as a Chemical Intermediate

It is noteworthy that 2,3'-anhydrothymidine (B14821) and its derivatives, such as 5'-O-Benzoyl-2,3'-anhydrothymidine, serve as important intermediates in the synthesis of other modified nucleosides. For instance, they are used in the production of 3'-(tetrazol-2''-yl)-3'-deoxythymidines. This synthetic utility is a key aspect of its application in medicinal chemistry.

Conclusion and Future Directions

5'-O-Benzoyl-2,3'-anhydrothymidine is a nucleoside analog with documented antiviral and immunosuppressive activities. Its primary proposed mechanism of anti-HIV action is through covalent modification of the viral envelope protein. However, a comprehensive understanding of its mechanism of action, particularly for its immunosuppressive effects, is lacking. The deuterated form, this compound, serves as an analytical standard.

For drug development professionals and researchers, this compound may represent a scaffold for the development of novel covalent inhibitors. Future research should focus on:

-

Identifying the precise binding site on the HIV envelope protein.

-

Elucidating the mechanism of its immunosuppressive activity.

-

Conducting detailed structure-activity relationship (SAR) studies to optimize its therapeutic potential.

-

Publishing detailed experimental protocols to allow for reproducible and comparable studies.

Without further dedicated research and publication, a more in-depth technical guide on the core mechanism of action of this compound cannot be fully realized.

References

An In-depth Technical Guide to 5'-O-Benzoyl-2,3'-anhydrothymidine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5'-O-Benzoyl-2,3'-anhydrothymidine-d3, a deuterated analogue of a biologically active thymidine (B127349) derivative. This document details its identification, physicochemical properties, and proposed methodologies for its synthesis and analysis, based on established chemical principles for related nucleoside analogues. Furthermore, it explores the potential biological activities and mechanisms of action of the parent compound, offering insights for researchers in antiviral and immunology fields.

Compound Identification and Properties

This compound is a stable isotope-labeled version of 5'-O-Benzoyl-2,3'-anhydrothymidine. The deuterium (B1214612) labeling is typically on the methyl group of the thymine (B56734) base. While a specific CAS number for the deuterated variant is not officially registered, the scientific and commercial literature consistently refers to the CAS number of the parent, non-deuterated compound.

Table 1: Compound Identification

| Parameter | Value |

| Compound Name | This compound |

| Synonyms | (2R,3R,5R)-3-[(Benzoyloxy)methyl]-2,3-dihydro-8-methyl-d3-2,5-methano-5H,9H-pyrimido[2,1-b][1][2][3]dioxazepin-9-one; 2,3'-Anhydro-5'-O-benzoylthymidine-d3 |

| CAS Number | 70838-44-7 (for the non-deuterated parent compound) |

| Chemical Formula | C₁₇H₁₃D₃N₂O₅ |

| Molecular Weight | 331.34 g/mol |

Table 2: Physicochemical Properties (Predicted and from Supplier Data)

| Property | Value |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol |

| Storage | Store at -20°C, protected from light and moisture |

Proposed Experimental Protocols

Proposed Synthesis of this compound

The synthesis can be envisioned as a multi-step process starting from a deuterated thymidine precursor.

Step 1: Synthesis of 2,3'-Anhydrothymidine-d3 (B13863663) from Thymidine-d3 (B1140132)

This step involves the cyclization of thymidine-d3 to form the anhydro linkage. A common method involves the use of a dehydrating agent or a two-step process of activation of the 3'-hydroxyl group followed by intramolecular nucleophilic attack by the 2-carbonyl oxygen.

-

Materials: Thymidine-d3, diphenyl carbonate, dimethylformamide (DMF), sodium bicarbonate.

-

Procedure:

-

Dissolve Thymidine-d3 and diphenyl carbonate in anhydrous DMF.

-

Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at an elevated temperature (e.g., 150°C) for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into a solution of sodium bicarbonate.

-

The product, 2,3'-anhydrothymidine-d3, can be extracted with an organic solvent like ethyl acetate.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

-

Step 2: 5'-O-Benzoylation of 2,3'-Anhydrothymidine-d3

This step introduces the benzoyl group at the 5'-hydroxyl position.

-

Materials: 2,3'-Anhydrothymidine-d3, benzoyl chloride, pyridine (B92270).

-

Procedure:

-

Dissolve 2,3'-anhydrothymidine-d3 in anhydrous pyridine and cool the solution in an ice bath.

-

Add benzoyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours until TLC indicates the completion of the reaction.

-

Quench the reaction by adding water or a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography.

-

References

An In-depth Technical Guide to the Core Differences Between Anhydrothymidine and Thymidine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thymidine (B127349) is a fundamental pyrimidine (B1678525) deoxynucleoside essential for DNA synthesis and repair. Its structural analog, anhydrothymidine, characterized by an internal ether linkage within the deoxyribose sugar moiety, serves as a critical synthetic intermediate in the development of novel nucleoside analogs with therapeutic potential. This technical guide provides a comprehensive comparison of the chemical, physical, and biological properties of thymidine and anhydrothymidine. We detail their structural distinctions, summarize key physicochemical data in comparative tables, and present experimental protocols for their differentiation. Furthermore, we visualize the canonical DNA salvage pathway involving thymidine and the synthetic utility of anhydrothymidine using process diagrams, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

In the realm of molecular biology and pharmacology, the subtle modification of nucleoside structures can lead to profound changes in biological activity. Thymidine (deoxythymidine) is a cornerstone of life, serving as one of the four essential building blocks of deoxyribonucleic acid (DNA).[1][2] Its primary role is in DNA replication and repair, where it is incorporated into the growing DNA strand opposite deoxyadenosine.[2] The cellular availability of thymidine, tightly regulated through both de novo and salvage pathways, is crucial for maintaining genomic stability.[3][4]

Anhydrothymidine, a derivative of thymidine, contains an additional ether bond between different positions of the deoxyribose ring, most commonly forming a 2,3'- or 3',5'-anhydro linkage. This intramolecular cyclization results in a conformationally constrained structure. While not a direct participant in DNA synthesis, anhydrothymidine is a pivotal intermediate in nucleoside chemistry. Its fixed sugar conformation and the chemical reactivity of the anhydro-bridge make it an ideal starting material for synthesizing a wide array of modified nucleosides, including antiviral and anticancer agents. This guide will explore the key differences between these two molecules, providing the technical detail necessary for professionals in drug development and biomedical research.

Structural and Physicochemical Differences

The primary distinction between thymidine and anhydrothymidine lies in the structure of the sugar moiety. Thymidine possesses a flexible deoxyribose ring with hydroxyl groups at the 3' and 5' positions.[5] In contrast, anhydrothymidine features a rigid, bicyclic sugar structure due to the formation of an ether linkage, for example, between the C2 and C3' atoms (2,3'-anhydrothymidine) or the C3' and C5' atoms (3',5'-anhydrothymidine).[6] This fundamental structural change significantly alters the molecule's physical and chemical properties.

Chemical Structures

-

Thymidine: Composed of a thymine (B56734) base attached to a 2-deoxyribose sugar via a β-N1-glycosidic bond.

-

Anhydrothymidine: Characterized by an additional intramolecular ether bond within the sugar ring, leading to a more rigid conformation. The most common isomers are 2,3'-Anhydrothymidine (B14821) and 3',5'-Anhydrothymidine.[6]

Physicochemical Properties

The structural differences manifest in distinct physicochemical properties, which are critical for experimental design and drug development.

| Property | Thymidine | 2,3'-Anhydrothymidine | 3',5'-Anhydrothymidine |

| Molecular Formula | C₁₀H₁₄N₂O₅[1][7] | C₁₀H₁₂N₂O₄[8] | C₁₀H₁₂N₂O₄[6] |

| Molecular Weight | 242.23 g/mol [1][7] | 224.21 g/mol | 224.21 g/mol [6] |

| CAS Number | 50-89-5[1] | 15981-92-7[8] | 38313-48-3[6] |

| Melting Point | 185 °C[1] | Not specified (powder form) | Not specified |

| Solubility | Soluble in water.[7] | Soluble in methanol (B129727) (50 mg/mL). | Not specified |

| Appearance | White crystalline powder.[1] | Powder. | Not specified |

Biological and Functional Distinctions

The functional roles of thymidine and anhydrothymidine are fundamentally different. Thymidine is an active biological substrate for enzymes in critical metabolic pathways, whereas anhydrothymidine is primarily valued as a versatile synthetic precursor.

Thymidine's Role in the DNA Salvage Pathway

Thymidine is a key substrate in the DNA salvage pathway, which recycles nucleosides from DNA breakdown. Cytosolic thymidine kinase 1 (TK1), a cell cycle-regulated enzyme, phosphorylates thymidine to thymidine monophosphate (dTMP).[4] Subsequent phosphorylations yield deoxythymidine triphosphate (dTTP), which is then used by DNA polymerases for DNA synthesis.[3][4] The expression of TK1 is activated by the E2F family of transcription factors, linking the salvage pathway directly to the cell's proliferative state.[9]

Anhydrothymidine as a Synthetic Intermediate

The constrained anhydro- linkage in anhydrothymidine makes it an excellent electrophile for nucleophilic substitution reactions. This property is exploited to introduce modifications at specific positions of the sugar ring, which is difficult to achieve with thymidine due to its multiple reactive hydroxyl groups. For instance, 2,3'-anhydrothymidine can be derivatized to synthesize 3'-substituted analogs, such as 3'-(tetrazole-2'-yl)-3'-deoxythymidines. This synthetic versatility is crucial for creating libraries of novel nucleoside analogs for screening in drug discovery programs.

Experimental Protocols for Differentiation and Characterization

Distinguishing between thymidine and anhydrothymidine requires specific analytical techniques. Chromatography is used for separation, while spectroscopy provides definitive structural identification.

Chromatographic Separation

4.1.1 Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for monitoring the synthesis of anhydrothymidine from thymidine and for assessing purity.[10]

-

Objective: To separate thymidine and anhydrothymidine based on polarity.

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of dichloromethane (B109758) and methanol (e.g., 9:1 v/v). The optimal ratio may require adjustment. Anhydrothymidine is less polar than thymidine and will have a higher Rf value.

-

Procedure:

-

Dissolve samples of thymidine, anhydrothymidine, and the reaction mixture in a small amount of methanol.

-

Spot the samples onto the TLC plate baseline.

-

Develop the plate in a chamber saturated with the mobile phase.

-

After development, dry the plate and visualize the spots under UV light (254 nm).

-

-

Expected Outcome: Two distinct spots for thymidine and anhydrothymidine, with the latter traveling further up the plate.

4.1.2 High-Performance Liquid Chromatography (HPLC)

HPLC provides quantitative separation and analysis of nucleosides and their derivatives.[11]

-

Objective: To achieve high-resolution separation for purity analysis and quantification.

-

Column: A reverse-phase C18 column is typically suitable. For more complex mixtures, HILIC or mixed-mode columns can be employed.[11]

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B), often with a modifier like formic acid for LC/MS compatibility.

-

Procedure:

-

Prepare standards of thymidine and anhydrothymidine, and the sample for analysis, in the mobile phase.

-

Inject the sample into the HPLC system.

-

Run a suitable gradient program (e.g., starting with 5% B, ramping to 95% B) to elute the compounds.

-

Detect the compounds using a UV detector (typically at 260 nm).

-

-

Expected Outcome: Thymidine, being more polar, will elute earlier than the less polar anhydrothymidine under reverse-phase conditions.

Spectroscopic Analysis

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

Objective: To confirm the chemical structure by analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei.

-

Key Differences:

-

¹H NMR: The proton signals of the sugar moiety will be significantly different. In anhydrothymidine, the constrained bicyclic system leads to distinct chemical shifts and coupling patterns for the sugar protons (H1', H2', H3', etc.) compared to the more flexible deoxyribose ring of thymidine.[10] The absence of the 3'-OH proton signal and shifts in adjacent protons would be indicative of a 2,3'-anhydro linkage.

-

¹³C NMR: The carbon signals for the sugar ring will also differ significantly, reflecting the altered chemical environment due to the ether linkage.

-

4.2.2 Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation patterns.

-

Objective: To confirm the molecular weight and aid in structural identification.

-

Key Differences:

-

Molecular Ion: Anhydrothymidine (C₁₀H₁₂N₂O₄) will show a molecular ion peak at m/z 224.08, whereas thymidine (C₁₀H₁₄N₂O₅) will appear at m/z 242.09 (in positive ESI mode, [M+H]⁺ would be 225.09 and 243.10, respectively).

-

Fragmentation: The fragmentation patterns will differ. Thymidine typically shows a characteristic loss of the deoxyribose sugar moiety. The fragmentation of anhydrothymidine will be governed by the more stable bicyclic ring system.[12]

-

Applications in Research and Drug Development

The distinct properties of thymidine and anhydrothymidine define their applications. Thymidine and its analogs are often used directly as therapeutic agents or research tools, while anhydrothymidine is a key player behind the scenes in synthetic chemistry.

-

Thymidine Analogs: Thymidine's central role in DNA synthesis makes it a target for therapeutic intervention. Analogs like Azidothymidine (AZT) inhibit viral reverse transcriptase, while others like Bromodeoxyuridine (BrdU) and 5-Ethynyl-2´-deoxyuridine (EdU) are used to label proliferating cells in research.[1][2]

-

Anhydrothymidine in Drug Discovery: Anhydrothymidine serves as a crucial building block for creating novel nucleoside analogs. Its synthetic utility allows for the systematic modification of the sugar portion of the nucleoside, enabling the exploration of structure-activity relationships (SAR) to develop drugs with improved efficacy, selectivity, and pharmacokinetic profiles. The development of compounds with antiviral, antibacterial, or anticancer properties often involves synthetic routes where anhydro-intermediates are key.[13]

Conclusion

Thymidine and anhydrothymidine, while structurally related, possess fundamentally different chemical properties and biological functions. Thymidine is a vital substrate for DNA replication and a target for established therapeutic agents. Anhydrothymidine, with its rigid, bicyclic sugar structure, is not biologically active in the same manner but is an invaluable and versatile intermediate for the synthesis of novel, modified nucleosides. A thorough understanding of their distinct characteristics, supported by appropriate analytical and synthetic methodologies, is essential for professionals engaged in nucleoside chemistry and the development of next-generation therapeutics.

References

- 1. Thymidine - Wikipedia [en.wikipedia.org]

- 2. Thymidines: Key role in DNA synthesis & cellular health [baseclick.eu]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Regulation and Functional Contribution of Thymidine Kinase 1 in Repair of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3',5'-Anhydrothymidine | C10H12N2O4 | CID 14069470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Thymidine | C10H14N2O5 | CID 5789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,5-Methano-5H,9H-pyrimido(2,1-b)(1,5,3)dioxazepin-9-one, 2,3-dihydro-3-(hydroxymethyl)-8-methyl-, (2R,3R,5R)- | C10H12N2O4 | CID 457982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Potential through simplicity: thymidine kinase-1 as a biomarker for CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US4914233A - Synthesis of beta-thymidine - Google Patents [patents.google.com]

- 11. helixchrom.com [helixchrom.com]

- 12. researchgate.net [researchgate.net]

- 13. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzoyl Group: A Cornerstone in Nucleoside Chemistry for Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate field of nucleoside chemistry, the strategic use of protecting groups is paramount to achieving high yields and stereoselectivity in the synthesis of modified nucleosides, which form the backbone of numerous therapeutic agents and molecular biology tools. Among the arsenal (B13267) of protective moieties, the benzoyl (Bz) group has established itself as a versatile and reliable workhorse for the safeguarding of hydroxyl and exocyclic amino functionalities. Its stability under a range of reaction conditions, coupled with its predictable reactivity and methods for clean removal, has solidified its essential role in the synthesis of oligonucleotides and antiviral nucleoside analogues.

This technical guide provides a comprehensive overview of the role of the benzoyl protecting group in nucleoside chemistry, detailing its application, methods of introduction and removal, and its profound influence on the stereochemical outcome of glycosylation reactions. The content herein is intended to serve as a practical resource for researchers and professionals engaged in the design and synthesis of novel nucleoside-based compounds.

Core Functions of the Benzoyl Protecting Group

The primary role of the benzoyl group in nucleoside chemistry is to mask the reactive hydroxyl groups of the sugar moiety and the exocyclic amino groups of the nucleobases (adenine, cytosine, and guanine). This protection is crucial to prevent undesired side reactions during key synthetic transformations, such as phosphitylation in oligonucleotide synthesis and glycosylation for the creation of nucleoside analogues.

Key attributes of the benzoyl protecting group include:

-

Stability: The benzoyl group is stable to a variety of reaction conditions, including those employed in oligonucleotide synthesis cycles.[1][2] It is more stable than the acetyl (Ac) group.[2]

-

Selective Introduction: Benzoylation can be achieved with high selectivity for specific positions under controlled conditions.

-

Mild Removal: The benzoyl group can be efficiently removed under basic conditions, most commonly using methanolic ammonia (B1221849), which is compatible with many other protecting groups used in nucleoside chemistry.[1][3]

-

Stereodirecting Influence: The benzoyl group at the C2'-position of the sugar ring plays a critical role in directing the stereochemical outcome of glycosylation reactions through a mechanism known as anchimeric assistance.[4][5][6][7]

Quantitative Data on Benzoyl Protection and Deprotection

The efficiency of protection and deprotection steps is a critical factor in the overall yield of a synthetic route. The following tables summarize available quantitative data for the benzoylation and debenzoylation of nucleosides.

| Nucleoside | Protecting Group | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |

| Thymidine (B127349) | Benzoyl | Benzoyl Chloride, Pyridine (B92270) | Acetonitrile | 0°C to RT | - | High | [3] |

| Cytidine | Benzoyl | Benzoic Anhydride | Methanol | Reflux | - | - | [8] |

| Adenosine (2'-O-THP) | Benzoyl (on OH and NH2) | Benzoyl Chloride | Pyridine | 0°C to RT | 2h | - | [8] |

| Thymine | Benzoyl (N3) | Benzoyl Chloride, Pyridine | Acetonitrile | Room Temp | 24h | Up to 98% | [1] |

Table 1: Representative Yields for Benzoylation of Nucleosides. This table provides a summary of typical reaction conditions and reported yields for the introduction of the benzoyl protecting group onto various nucleosides.

| Protected Nucleoside | Deprotection Reagent | Solvent | Temperature | Time | Yield (%) | Reference |

| N3-Benzoylthymidine | Methanolic Ammonia | Methanol | Room Temp | - | - | [3] |

| N-Benzoyl Adenosine Analog | 7N Ammonia in Methanol | Methanol | Room Temp | 7h | - | [9] |

| N-Benzoyl Sofosbuvir (B1194449) | 70% Aqueous Acetic Acid | Water/Acetic Acid | 90-95°C | - | - | [10] |

Table 2: Conditions for the Deprotection of Benzoylated Nucleosides. This table outlines common reagents and conditions for the removal of the benzoyl group from protected nucleosides.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for success in the laboratory. The following sections provide step-by-step methodologies for the introduction and removal of the benzoyl protecting group.

Protocol 1: N-Benzoylation of Thymidine

This protocol describes the protection of the N3 position of thymidine using benzoyl chloride.[3]

Reagents:

-

Thymidine

-

Benzoyl Chloride

-

Pyridine

-

Acetonitrile

-

Water

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

-

Dissolve thymidine in a mixture of pyridine and acetonitrile.

-

Cool the solution to 0°C in an ice bath.

-

Add benzoyl chloride dropwise to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding water.

-

Extract the product into an organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by crystallization or silica (B1680970) gel chromatography.

Protocol 2: Deprotection of N-Benzoyl Nucleosides using Methanolic Ammonia

This protocol details the removal of the N-benzoyl group using a solution of ammonia in methanol.[3][9]

Reagents:

-

N-Benzoyl protected nucleoside

-

Methanolic Ammonia (typically 7N)

Procedure:

-

Dissolve the N-benzoyl protected nucleoside in methanolic ammonia.

-

Stir the solution at room temperature. The reaction can be gently heated if necessary.

-

Monitor the progress of the deprotection by TLC.

-

Upon completion, evaporate the solvent under reduced pressure.

-

The crude deprotected nucleoside can then be purified by appropriate methods such as crystallization or chromatography.

Role in Directing Glycosylation Stereoselectivity: Anchimeric Assistance

One of the most significant roles of the benzoyl group in nucleoside chemistry is its ability to direct the stereochemical outcome of glycosylation reactions. When a benzoyl group is placed at the C2'-position of the sugar donor, it can participate in the reaction mechanism through a process called anchimeric assistance or neighboring group participation.[4][5][6][7]

This participation leads to the formation of a cyclic acyloxonium ion intermediate after the departure of the leaving group at the anomeric center (C1'). This intermediate effectively blocks one face of the sugar ring, forcing the incoming nucleophile (the nucleobase) to attack from the opposite face. This results in the highly stereoselective formation of the 1,2-trans-glycosidic bond. For ribofuranosyl donors, this directs the formation of the desired β-anomer.

The electronic properties of the benzoyl group can be modulated by introducing substituents on the phenyl ring. Electron-donating groups on the benzoyl ring can enhance the rate of glycosylation, while electron-withdrawing groups can decrease the rate.[4] This fine-tuning of reactivity is a powerful tool in the strategic synthesis of complex oligosaccharides and nucleoside analogues.

Visualization of Key Processes

To visually represent the logical flow of key processes in nucleoside chemistry involving the benzoyl protecting group, the following diagrams have been generated using the DOT language.

Caption: General workflow for nucleoside synthesis.

Caption: Anchimeric assistance by the 2'-O-benzoyl group.

Application in Drug Development: The Case of Antivirals

The strategic use of protecting groups, including the benzoyl group, is central to the synthesis of many antiviral drugs. While specific, proprietary synthetic routes for commercial drugs are often not fully disclosed in the public domain, the principles of protecting group chemistry are universally applied. In the context of nucleoside analogues like Remdesivir and Sofosbuvir, protecting groups are essential for the controlled, stereoselective synthesis of the modified nucleoside core.

For instance, in the synthesis of Remdesivir, a key step involves the coupling of a protected ribose derivative with the nucleobase analogue. Protecting groups on the ribose, which could include benzoyl or benzyl (B1604629) groups, are crucial for directing the stereochemistry of this coupling and for preventing unwanted reactions at the hydroxyl positions during subsequent transformations.[11][12][13][14] Similarly, in the synthesis of Sofosbuvir, protecting groups are employed to facilitate the introduction of the fluorine atom and the phosphoramidate (B1195095) moiety with the correct stereochemistry.[10][15]

Caption: Role of protecting groups in antiviral synthesis.

Conclusion

The benzoyl protecting group remains an indispensable tool in the field of nucleoside chemistry. Its robust nature, coupled with well-established protocols for its introduction and removal, makes it a reliable choice for a wide range of synthetic applications. Furthermore, its profound influence on the stereochemical outcome of glycosylation reactions through anchimeric assistance provides chemists with a powerful method for the construction of complex nucleoside-based molecules. As the demand for novel antiviral therapies and sophisticated molecular probes continues to grow, the strategic application of the benzoyl group will undoubtedly continue to play a pivotal role in advancing research and development in this critical area of science.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. Effect of 2-O-Benzoyl para-Substituents on Glycosylation Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neighboring Group Participation of Benzoyl Protecting Groups in C3‐ and C6‐Fluorinated Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Synthesis of a Novel Benzoyl Adenosine Analog Containing a 1, 4-Dioxane Sugar Analog and the Synthesis of a Corresponding Uracil Adenine Dinucleotide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2015097605A1 - Process for the preparation of sofosbuvir - Google Patents [patents.google.com]

- 11. A Mini Review on Discovery and Synthesis of Remdesivir as an Effective and Promising Drug against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Remdesivir - Foreal BioTech [forealbio.com]

- 13. Recent advances made in the synthesis of small drug molecules for clinical applications: An insight - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Practical and Highly Efficient Synthesis of Remdesivir from GS-441524 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 5'-O-Benzoyl-2,3'-anhydrothymidine-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 5'-O-Benzoyl-2,3'-anhydrothymidine-d3, a crucial deuterated intermediate for the preparation of isotopically labeled therapeutic nucleoside analogs and positron emission tomography (PET) imaging agents. The protocols herein describe a robust method for the regioselective 5'-O-benzoylation of 2,3'-anhydrothymidine-d3 (B13863663). This guide includes comprehensive experimental procedures, characterization data, and visual workflows to aid researchers in the successful synthesis and purification of this key compound.

Introduction

Isotopically labeled compounds are indispensable tools in drug discovery and development, facilitating studies in metabolism, pharmacokinetics, and quantitative analysis. This compound serves as a stable-labeled internal standard and a precursor for the synthesis of various biologically active nucleoside analogs. The anhydro linkage provides a constrained sugar conformation, which is a key structural feature in several antiviral and anticancer agents. The presence of deuterium (B1214612) at the 5-methyl position of the thymine (B56734) base allows for precise tracking and quantification in biological systems.

Chemical Information and Properties

A summary of the key chemical properties for the starting material and the final product is provided below for easy reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2,3'-Anhydrothymidine-d3 | C₁₀H₉D₃N₂O₄ | 227.23 | N/A |

| This compound | C₁₇H₁₃D₃N₂O₅ | 331.34 | N/A |

| 5'-O-Benzoyl-2,3'-anhydrothymidine (non-deuterated) | C₁₇H₁₆N₂O₅ | 328.32 | 70838-44-7 |

Synthesis Workflow

The synthesis of this compound is a two-step process starting from commercially available thymidine-d3. The first step involves the formation of the 2,3'-anhydro linkage, followed by the selective benzoylation of the 5'-hydroxyl group.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Materials and Methods

-

2,3'-Anhydrothymidine-d3

-

Benzoyl chloride (BzCl)

-

Anhydrous pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for elution

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

Protocol 1: Synthesis of this compound

This protocol outlines the selective benzoylation of the 5'-hydroxyl group of 2,3'-anhydrothymidine-d3.

Caption: Step-by-step workflow for the synthesis and purification.

Procedure:

-

Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve 2,3'-anhydrothymidine-d3 (1.0 eq) in anhydrous pyridine.

-

Cooling: Cool the resulting solution to 0°C using an ice bath.

-

Addition of Benzoyl Chloride: While stirring, add benzoyl chloride (1.1 eq) dropwise to the solution over a period of 10-15 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

-

Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0°C.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of pyridine).

-

Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Characterization Data (Representative)

The following tables summarize the expected characterization data for the synthesized compound. The data for the non-deuterated analog is provided for reference.

Table 1: Physicochemical Properties

| Property | This compound | 5'-O-Benzoyl-2,3'-anhydrothymidine |

| Appearance | White to off-white solid | White to off-white solid |

| Purity (HPLC) | >98% | >98% |

| Solubility | Soluble in DMSO, DMF, Methanol | Soluble in DMSO, DMF, Methanol |

Table 2: Representative ¹H NMR Spectral Data (400 MHz, CDCl₃)

Note: The chemical shifts for the deuterated compound are expected to be very similar to the non-deuterated analog, with the key difference being the absence of the thymine methyl proton signal.

| Proton Assignment | 5'-O-Benzoyl-2,3'-anhydrothymidine (ppm) | Expected for this compound (ppm) |

| H-6 | ~7.5 | ~7.5 |

| H-1' | ~6.3 | ~6.3 |

| H-2' | ~2.5-2.7 | ~2.5-2.7 |

| H-3' | ~5.2 | ~5.2 |

| H-4' | ~4.2 | ~4.2 |

| H-5' | ~4.5-4.6 | ~4.5-4.6 |

| Benzoyl-H | ~7.4-8.1 | ~7.4-8.1 |

| CH₃-5 | ~1.9 | Absent |

Table 3: Representative ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Note: The carbon spectrum of the deuterated compound will be nearly identical to the non-deuterated analog. The C-5 methyl carbon signal will be a triplet due to C-D coupling.

| Carbon Assignment | Chemical Shift (ppm) |

| C-2 | ~150 |

| C-4 | ~163 |

| C-5 | ~111 |

| C-6 | ~136 |

| C-1' | ~87 |

| C-2' | ~39 |

| C-3' | ~75 |

| C-4' | ~85 |

| C-5' | ~64 |

| Benzoyl-C=O | ~166 |

| Benzoyl-C | ~128-133 |

| CH₃-5 | ~12 (as a triplet) |

Applications

-

Internal Standard: this compound is an ideal internal standard for mass spectrometry-based quantification of thymidine (B127349) analogs in biological matrices.

-

Precursor for PET Tracers: It serves as a key precursor in the synthesis of deuterated PET imaging agents, such as [¹⁸F]FLT-d3 (3'-deoxy-3'-[¹⁸F]fluorothymidine-d3), used for imaging cell proliferation.

-

Mechanistic Studies: The deuterated label can be used in mechanistic studies of enzymes that metabolize thymidine and its analogs.

Safety and Handling

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Refer to the Material Safety Data Sheet (MSDS) for each reagent for detailed safety information.

-

Pyridine is a flammable and toxic liquid. Handle with care.

-

Benzoyl chloride is corrosive and a lachrymator. Avoid inhalation and contact with skin.

Disclaimer

The protocols and data presented in this document are for research and development purposes only. They should be performed by trained professionals in a suitably equipped laboratory. The results may vary depending on the specific experimental conditions and the purity of the reagents used.

Application Notes: 5'-O-Benzoyl-2,3'-anhydrothymidine-d3 in Metabolic Research

Introduction

5'-O-Benzoyl-2,3'-anhydrothymidine-d3 is a deuterated analogue of 5'-O-Benzoyl-2,3'-anhydrothymidine. The incorporation of deuterium (B1214612) (d3) creates a stable, heavy isotope-labeled version of the parent molecule. This key feature makes it an invaluable tool in metabolic studies, primarily for use with mass spectrometry (MS)-based detection methods. While specific research on this particular deuterated compound is not extensively published, its applications can be inferred from the well-established use of stable isotope-labeled compounds in pharmacology and metabolomics.

Principal Applications

The primary application of this compound in metabolic studies is as an internal standard for the accurate quantification of its non-labeled counterpart, 5'-O-Benzoyl-2,3'-anhydrothymidine, in complex biological matrices. The use of deuterium-labeled standards is a gold-standard technique in quantitative mass spectrometry for its ability to correct for sample loss during preparation and for variations in instrument response.

A secondary, potential application is as a metabolic tracer to investigate the metabolic fate of 5'-O-Benzoyl-2,3'-anhydrothymidine. By introducing the deuterated compound into a biological system, researchers can track the appearance of its metabolites, which will also carry the deuterium label. This allows for the elucidation of metabolic pathways without the need for radioactive isotopes.[1][2][3]

Mechanism of Action in Research

In quantitative analysis, this compound is added to a biological sample (e.g., plasma, urine, cell lysate) at a known concentration at the beginning of the sample preparation process. Because the deuterated and non-deuterated forms are chemically identical, they exhibit the same behavior during extraction, derivatization, and chromatographic separation. However, they are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer. By comparing the signal intensity of the analyte to the internal standard, precise quantification can be achieved.

As a tracer, the compound would be introduced to an in vitro or in vivo system. Subsequent analysis of samples over time would identify new deuterated species, representing the metabolites of the parent compound. This approach is instrumental in identifying the enzymes and pathways responsible for the biotransformation of the drug candidate.

Data Presentation

Quantitative data from metabolic studies using this compound are typically presented in tabular format to facilitate comparison across different experimental conditions.

Table 1: Quantification of 5'-O-Benzoyl-2,3'-anhydrothymidine in Rat Plasma Following Oral Administration

| Time Point (hours) | Analyte Peak Area | Internal Standard Peak Area | Analyte/IS Ratio | Concentration (ng/mL) |

| 0.5 | 15,480 | 110,500 | 0.140 | 70.0 |

| 1 | 35,670 | 108,900 | 0.328 | 164.0 |

| 2 | 58,900 | 112,100 | 0.525 | 262.5 |

| 4 | 25,340 | 109,800 | 0.231 | 115.5 |

| 8 | 8,120 | 111,300 | 0.073 | 36.5 |

| 24 | 1,560 | 110,100 | 0.014 | 7.0 |

This table represents example data and is for illustrative purposes only.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines a method to assess the metabolic stability of 5'-O-Benzoyl-2,3'-anhydrothymidine using a deuterated internal standard for accurate quantification.

Materials:

-

5'-O-Benzoyl-2,3'-anhydrothymidine

-

This compound (Internal Standard, IS)

-

Human Liver Microsomes (HLMs)

-

NADPH Regeneration System (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) Buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN)

-

Water (LC-MS grade)

-

Formic Acid

Procedure:

-

Preparation of Solutions:

-

Prepare a 1 mg/mL stock solution of 5'-O-Benzoyl-2,3'-anhydrothymidine in DMSO.

-

Prepare a 1 mg/mL stock solution of this compound in DMSO.

-

Create a working solution of the analyte at 100 µM in phosphate buffer.

-

Create a working solution of the IS at 100 ng/mL in ACN for protein precipitation.

-

-

Incubation:

-

In a microcentrifuge tube, combine 188 µL of 0.1 M phosphate buffer (pH 7.4), 2 µL of the 100 µM analyte working solution, and 10 µL of HLM suspension (to a final protein concentration of 0.5 mg/mL).

-

Pre-warm the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding 10 µL of the NADPH regeneration system.

-

Incubate at 37°C in a shaking water bath.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take a 50 µL aliquot of the reaction mixture.

-

-

Sample Quenching and Protein Precipitation:

-

Immediately add the 50 µL aliquot to a new tube containing 150 µL of cold ACN with the internal standard (100 ng/mL).

-

Vortex vigorously for 1 minute to stop the reaction and precipitate proteins.

-

-

Sample Processing:

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the sample onto a suitable C18 column.

-

Use a gradient elution with mobile phases of water with 0.1% formic acid and ACN with 0.1% formic acid.

-

Monitor the parent and product ions for both the analyte and the internal standard using Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer.

-

Protocol 2: Analysis of Thymidine (B127349) Analogue Incorporation into Cellular DNA

This protocol describes a method to quantify the amount of a thymidine analogue incorporated into the DNA of cultured cells, using the deuterated compound as an internal standard.

Materials:

-

Cell line of interest (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

5'-O-Benzoyl-2,3'-anhydrothymidine

-

This compound (IS)

-

DNA extraction kit

-

Nuclease P1

-

Alkaline Phosphatase

-

Acetonitrile (ACN)

Procedure:

-

Cell Culture and Labeling:

-

Plate cells in a 6-well plate and grow to 70-80% confluency.

-

Treat the cells with the desired concentration of 5'-O-Benzoyl-2,3'-anhydrothymidine for a specified period (e.g., 24 hours).

-

-

DNA Extraction:

-

Harvest the cells by trypsinization or scraping.

-

Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

-

Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop).

-

-

DNA Digestion:

-

To 10-20 µg of DNA, add Nuclease P1 and incubate at 37°C for 2 hours to digest the DNA into individual deoxynucleosides.

-

Add alkaline phosphatase and continue to incubate at 37°C for an additional 2 hours to remove the phosphate group.

-

-

Sample Preparation for LC-MS/MS:

-

Spike the digested DNA sample with a known amount of this compound.

-

Precipitate any remaining proteins by adding three volumes of cold methanol and centrifuging at high speed.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Perform LC-MS/MS analysis as described in Protocol 1, optimizing the MRM transitions for the deoxynucleoside form of the analyte and the internal standard.

-

Quantify the amount of incorporated analogue by comparing its peak area to that of the internal standard and normalizing to the total amount of DNA analyzed.

-

Visualizations

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Caption: Simplified pathway of thymidine analogue incorporation into DNA.

Caption: Experimental workflow for an in vitro metabolism assay.

References

- 1. Stable Isotope-Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS | Springer Nature Experiments [experiments.springernature.com]

- 2. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

Application Notes and Protocols: Experimental Use of 5'-O-Benzoyl-2,3'-anhydrothymidine-d3 in Antiviral Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of 5'-O-Benzoyl-2,3'-anhydrothymidine-d3, a deuterated analog of thymidine (B127349), in the context of antiviral research. This document outlines its potential applications, mechanism of action, and detailed protocols for its evaluation as an antiviral agent.

Introduction

5'-O-Benzoyl-2,3'-anhydrothymidine is a heterocyclic thymidine analog that has demonstrated inhibitory activity against various viruses. The deuterated form, this compound, serves as a valuable tool in research, particularly in metabolic stability and pharmacokinetic studies, due to the kinetic isotope effect. This document focuses on the non-deuterated compound's known antiviral properties as a proxy for designing experiments with its deuterated counterpart.

Thymidine analogs often exert their antiviral effects by acting as chain terminators during viral DNA synthesis. After being phosphorylated by viral and cellular kinases to their triphosphate form, they are incorporated into the growing viral DNA strand by viral DNA polymerase. The absence of a 3'-hydroxyl group prevents the addition of the next nucleotide, thus halting replication.

Antiviral Activity

The non-deuterated form, 5'-O-Benzoyl-2,3'-anhydrothymidine, has shown efficacy against several viruses in vitro. The following table summarizes its reported antiviral activity.

| Virus | Assay Type | Cell Line | Parameter | Value | Reference |

| Human Immunodeficiency Virus (HIV) | In vitro growth inhibition | - | IC50 | 0.8 µM | [1][2] |

| Herpes Simplex Virus Type 1 (HSV-1) | In vitro antiviral activity | - | Potent Activity | - | [1][2] |

| Herpes Simplex Virus Type 2 (HSV-2) | In vitro antiviral activity | - | Potent Activity | - | [1][2] |

Proposed Mechanism of Action

The antiviral mechanism of thymidine analogs like 5'-O-Benzoyl-2,3'-anhydrothymidine is believed to involve several key steps. The benzoyl group likely enhances lipophilicity, aiding in cell membrane penetration. Once inside the cell, it is expected to be metabolized to its active triphosphate form.

Below is a diagram illustrating the proposed signaling pathway for the activation and action of thymidine analogs.

References

Application Notes and Protocols for the Analysis of 5'-O-Benzoyl-2,3'-anhydrothymidine-d3

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the structural and purity analysis of 5'-O-Benzoyl-2,3'-anhydrothymidine-d3 using ¹H-NMR and HPLC techniques. While specific spectral data for this deuterated compound is not publicly available, this guide outlines the expected spectral characteristics based on its structure and provides standardized protocols for data acquisition and interpretation.

Introduction

5'-O-Benzoyl-2,3'-anhydrothymidine is an important intermediate in the synthesis of various nucleoside analogues, including anti-HIV drugs. The deuterated form, this compound, is a stable isotope-labeled compound valuable for use as an internal standard in quantitative analytical methods. Accurate characterization of its structure and purity is crucial for its application in drug development and metabolic studies.

This document provides standardized methods for:

-

¹H-NMR Spectroscopy: To confirm the chemical structure and identify the positions of deuterium (B1214612) labeling.

-

HPLC Analysis: To determine the purity of the compound.

Predicted ¹H-NMR Spectral Data

The following table summarizes the predicted ¹H-NMR chemical shifts, multiplicities, and proton assignments for the non-deuterated 5'-O-Benzoyl-2,3'-anhydrothymidine. The spectrum of the d3 analogue is expected to be identical, with the exception of the signal corresponding to the thymine (B56734) methyl group.

Table 1: Predicted ¹H-NMR Data for 5'-O-Benzoyl-2,3'-anhydrothymidine (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.9-8.1 | Doublet | 2H | Benzoyl (ortho-H) |

| ~7.4-7.6 | Multiplet | 3H | Benzoyl (meta- and para-H) |

| ~7.2 | Singlet | 1H | H6 |

| ~6.4 | Doublet | 1H | H1' |

| ~5.3 | Multiplet | 1H | H2' |

| ~4.5 | Multiplet | 1H | H4' |

| ~4.3 | Multiplet | 2H | H5' |

| ~3.9 | Multiplet | 1H | H3' |

| ~1.9 | Singlet | 3H | 5-CH₃ |

Note on Deuteration: For this compound, the singlet expected at ~1.9 ppm for the 5-CH₃ group will be absent from the ¹H-NMR spectrum due to the replacement of protons with deuterium.

HPLC Purity Analysis

Reverse-phase HPLC is a suitable method for assessing the purity of this compound. The benzoyl group provides a strong chromophore for UV detection.

Table 2: Typical HPLC Method Parameters

| Parameter | Value |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile (B52724) with 0.1% Formic Acid |

| Gradient | 30% to 90% B over 15 minutes, then hold at 90% B for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~10-12 minutes |

Experimental Protocols

¹H-NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Instrumentation: Use a 400 MHz or higher NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H-NMR spectrum.

-

Reference the spectrum to the residual solvent signal of CDCl₃ at 7.26 ppm.

-

Integrate all signals to determine the relative number of protons.

-

-

Data Analysis:

-

Compare the observed chemical shifts and coupling patterns with the predicted data in Table 1.

-

Confirm the absence of the 5-CH₃ signal to verify deuteration.

-

HPLC Protocol

-

Mobile Phase Preparation:

-

Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and degas.

-

Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and degas.

-

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition (70:30 A:B).

-

Instrumentation: Use a standard HPLC system with a UV detector.

-

Data Acquisition:

-

Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

-

Inject the sample and run the gradient method as described in Table 2.

-

-

Data Analysis:

-

Integrate the peak area of the main component and any impurities.

-

Calculate the purity of the sample as the percentage of the main peak area relative to the total peak area.

-

Visualizations

Logical Workflow for Spectral Interpretation

Caption: Workflow for ¹H-NMR and HPLC analysis.

Structural Relationship for ¹H-NMR Assignment

Caption: Key structural features and their expected ¹H-NMR regions.

Application Notes & Protocols: Synthesis of 2',3'-Didehydro-2',3'-dideoxy-thymidine (D4T)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2',3'-Didehydro-2',3'-dideoxy-thymidine (d4T), also known as Stavudine, is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS.[1][2][3] It acts as a chain terminator during viral DNA synthesis by competing with the natural substrate, thymidine (B127349) triphosphate. This document provides detailed protocols for the chemical synthesis of d4T, summarizing key quantitative data and visualizing the experimental workflows.

Data Summary

The following table summarizes quantitative data from different synthetic methodologies for producing d4T, offering a comparison of their efficiencies.

| Starting Material | Key Transformation Steps | Overall Yield (%) | Reference |

| 5-Methyluridine (B1664183) | Multistep continuous flow synthesis involving six chemical transformations. | 87% | [2][3] |

| Thymidine | Mesylation, cyclization, and elimination. | Not explicitly stated in the reviewed abstracts. | [4] |

| Ribonucleosides | Radical deoxygenation of xanthates. | 95% (for the final deprotection step) | [1] |

Experimental Protocols

This section details a representative protocol for the synthesis of d4T, adapted from a multistep continuous flow synthesis method which offers high efficiency and throughput.[2][3]

Materials:

-

5-Methyluridine

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Acetyl bromide (AcBr)

-

Zinc (Zn)

-

Sodium methoxide (B1231860) (NaOMe)

-

Celite

-

Solvents: Acetonitrile (MeCN), Methanol (B129727) (MeOH)

-

Continuous flow reactors

Procedure:

Step 1: Trimesylation of 5-Methyluridine

-

Prepare a solution of 5-methyluridine in a suitable organic solvent within the first flow reactor.

-

Introduce methanesulfonyl chloride (MsCl) and a base, such as triethylamine, into the reactor.

-

The reaction mixture is passed through the heated coil of the reactor to facilitate the mesylation of the hydroxyl groups.

Step 2: Bromination

-

The output from the first step is directed into a second flow reactor.

-

Acetyl bromide (AcBr) is introduced to the reaction stream to act as the brominating agent.

Step 3: Olefination

-

The brominated intermediate is then passed through a packed-bed reactor containing a mixture of zinc (Zn) and Celite.

-

This step facilitates the elimination reaction to form the 2',3'-double bond, yielding 5'-benzoyl-d4T.

Step 4: Deprotection

-

The resulting 5'-benzoyl-d4T is introduced into the final flow reactor.

-

A solution of sodium methoxide (NaOMe) in methanol is added to the stream to remove the benzoyl protecting group.

-

The final product, d4T (Stavudine), is collected at the outlet of the reactor. The isolated yield for this final deprotection step can be as high as 94%.[3]

Visualizations

The following diagrams illustrate the key workflows in the synthesis of d4T.

Caption: Continuous flow synthesis workflow for d4T.

Caption: Batch synthesis scheme for d4T from thymidine.

References

- 1. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multistep Continuous Flow Synthesis of Stavudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

Proper handling and storage conditions for 5'-O-Benzoyl-2,3'-anhydrothymidine-d3

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper handling, storage, and application of 5'-O-Benzoyl-2,3'-anhydrothymidine-d3. The information is intended to ensure the integrity of the compound and the safety of laboratory personnel.

Section 1: Product Information and Storage

This compound is a deuterated analog of a key intermediate used in the synthesis of various nucleoside-based therapeutics. Its deuteration makes it particularly useful as an internal standard in quantitative bioanalytical assays.

Table 1: Storage and Stability Recommendations

| Condition | Temperature | Duration | Recommendations |

| Long-Term Storage (Solid) | -20°C or colder | Months to Years | Store in a tightly sealed container, protected from light and moisture. A desiccator is recommended. |

| Short-Term Storage (Solid) | 2-8°C | Days to Weeks | Keep in a sealed container, protected from light. |

| Stock Solutions | -20°C | Up to 6 months (solvent dependent) | Prepare in a high-purity aprotic solvent (e.g., acetonitrile (B52724), methanol). Store in amber, tightly sealed vials. |

| Working Solutions | 2-8°C | Prepare fresh daily | To minimize the risk of deuterium-hydrogen exchange, especially in protic or aqueous solutions. |

Note: Conflicting storage temperature information exists among suppliers (ranging from -20°C to 25°C). However, for long-term stability and to maintain isotopic purity of deuterated compounds, storage at -20°C or colder is the best practice[1][2].

Section 2: Safety, Handling, and Disposal

Hazard Identification:

Based on the safety data sheet for the non-deuterated analog, 5'-O-Benzoyl-2,3'-anhydrothymidine, the compound is classified with the following hazards:

-

Harmful if swallowed (Acute toxicity, Oral, Category 4)[3].

-

Causes skin irritation (Skin irritation, Category 2)[3].

-

Causes serious eye damage (Serious eye damage, Category 1)[3].

-

May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3)[3].

Personal Protective Equipment (PPE) and Handling:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: Avoid breathing dust. If ventilation is inadequate, use a NIOSH-approved respirator.

-

Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[3].

First Aid Measures:

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth[3].

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse[3].

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell[3].

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor[3].

Disposal:

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[4].

Section 3: Experimental Protocols

Protocol 3.1: Preparation of Stock and Working Solutions

This protocol outlines the preparation of solutions for use as an internal standard in analytical methods.

Materials:

-

This compound solid

-

High-purity aprotic solvent (e.g., HPLC-grade acetonitrile or methanol)

-

Calibrated analytical balance

-

Volumetric flasks (Class A)

-

Calibrated pipettes

-

Amber glass vials with PTFE-lined caps

Procedure:

-

Equilibration: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation[2].

-

Stock Solution Preparation (e.g., 1 mg/mL): a. Accurately weigh a precise amount of the solid (e.g., 10 mg) and transfer it to a volumetric flask (e.g., 10 mL). b. Add a small amount of the chosen solvent to dissolve the solid completely. Gentle vortexing or sonication may be used[2]. c. Once dissolved, dilute to the mark with the solvent. d. Stopper the flask and mix thoroughly by inverting it multiple times. e. Transfer the stock solution to a labeled amber vial for storage at -20°C.

-

Working Solution Preparation (e.g., 10 µg/mL): a. Allow the stock solution to warm to room temperature. b. Using a calibrated pipette, transfer the required volume of the stock solution (e.g., 100 µL) into a new volumetric flask (e.g., 10 mL). c. Dilute to the mark with the appropriate solvent or analytical matrix. d. Mix the working solution thoroughly. Prepare fresh as needed, especially if in an aqueous matrix[1].

Protocol 3.2: General Purification by Flash Column Chromatography

This protocol provides a general method for the purification of 5'-O-Benzoyl-2,3'-anhydrothymidine and its analogs, based on procedures for similar compounds[5].

Materials: